molecular formula C24H27N3O5S B2626743 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate CAS No. 1351614-53-3

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate

Cat. No.: B2626743
CAS No.: 1351614-53-3
M. Wt: 469.56
InChI Key: TUPYUDCGXWASSV-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate is a complex organic compound that features a benzoimidazole moiety linked to a piperidine ring, which is further connected to a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate typically involves multiple steps:

    Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the piperidine ring: The benzoimidazole core is then alkylated with a piperidine derivative using a suitable alkylating agent.

    Introduction of the benzylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate can undergo various types of chemical reactions:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the benzoimidazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzoimidazole derivatives have shown efficacy.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are sensitive to benzoimidazole derivatives.

    Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-bis(1-imidazolyl)benzene
  • 4,4′-bis(1-imidazolyl)biphenyl

Uniqueness

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(benzylthio)ethanone oxalate is unique due to its combination of a benzoimidazole core with a piperidine ring and a benzylthio group. This structural arrangement provides distinct chemical properties and potential biological activities that are not found in simpler benzoimidazole derivatives .

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-benzylsulfanylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS.C2H2O4/c26-22(16-27-15-19-6-2-1-3-7-19)24-12-10-18(11-13-24)14-25-17-23-20-8-4-5-9-21(20)25;3-1(4)2(5)6/h1-9,17-18H,10-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYUDCGXWASSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CSCC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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